molecular formula C14H16N2O2 B2811402 N-(6-Oxo-1-phenylpiperidin-3-yl)prop-2-enamide CAS No. 2411269-63-9

N-(6-Oxo-1-phenylpiperidin-3-yl)prop-2-enamide

Cat. No. B2811402
CAS RN: 2411269-63-9
M. Wt: 244.294
InChI Key: FNIAZXAAPSBUHA-UHFFFAOYSA-N
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Description

“N-(6-Oxo-1-phenylpiperidin-3-yl)prop-2-enamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a prop-2-enamide group, which is a type of acrylamide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, poly (prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), was synthesized through a series of reactions involving itaconic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Without specific data, we can only make general predictions. For example, due to the presence of a piperidine ring, the compound is likely to be a solid at room temperature .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Acrylamides, for example, can be toxic if swallowed and may cause skin irritation .

properties

IUPAC Name

N-(6-oxo-1-phenylpiperidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-11-8-9-14(18)16(10-11)12-6-4-3-5-7-12/h2-7,11H,1,8-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIAZXAAPSBUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Oxo-1-phenylpiperidin-3-yl)prop-2-enamide

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